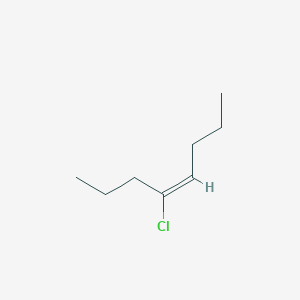
(E)-4-Chloro-4-octene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-Chloro-4-octene is an organic compound characterized by the presence of a chlorine atom and a double bond within its carbon chain The “E” notation indicates that the chlorine atom and the longest carbon chain are on opposite sides of the double bond, following the Cahn-Ingold-Prelog priority rules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-4-octene typically involves the chlorination of 4-octene. One common method is the addition of chlorine to 4-octene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The reaction can be represented as follows:
4-Octene+Cl2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired (E)-isomer.
化学反应分析
Types of Reactions
(E)-4-Chloro-4-octene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used for the hydrogenation of the double bond.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to form epoxides.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides, alkanes, or other addition products.
Oxidation: Formation of epoxides or other oxidized derivatives.
科学研究应用
(E)-4-Chloro-4-octene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-4-Chloro-4-octene involves its interaction with various molecular targets. The chlorine atom and double bond confer reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways, such as enzyme activity and receptor binding, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
(Z)-4-Chloro-4-octene: The Z-isomer where the chlorine atom and the longest carbon chain are on the same side of the double bond.
4-Chloro-1-octene: A positional isomer with the chlorine atom at a different position on the carbon chain.
4-Octene: The parent hydrocarbon without the chlorine atom.
Uniqueness
(E)-4-Chloro-4-octene is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its isomers and analogs.
属性
CAS 编号 |
10124-70-6 |
|---|---|
分子式 |
C8H15Cl |
分子量 |
146.66 g/mol |
IUPAC 名称 |
(E)-4-chlorooct-4-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3/b8-7+ |
InChI 键 |
YOZURJHSPCKCEV-BQYQJAHWSA-N |
手性 SMILES |
CCC/C=C(\CCC)/Cl |
规范 SMILES |
CCCC=C(CCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)




![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)

![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
